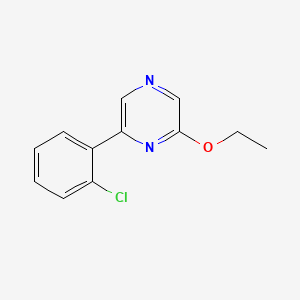

2-(2-Chlorophenyl)-6-ethoxypyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, serves as a foundational structure for a multitude of compounds with significant applications. nih.gov In medicinal chemistry, pyrazine derivatives have garnered substantial attention for their versatile pharmacological activities. nih.govtandfonline.comresearchgate.net Researchers have extensively studied these compounds, revealing a wide spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govnih.govmdpi.com

The structural framework of pyrazine is a key component in numerous clinically used drugs, highlighting its importance in drug discovery and development. nih.govmdpi.com Beyond pharmaceuticals, pyrazine derivatives are also utilized as catalysts and play a role in materials science. tandfonline.com Their prevalence in natural products, contributing to the aroma and flavor of many foods, further underscores their chemical and commercial importance. chemicalbook.com The ongoing exploration of pyrazine-based molecules continues to yield novel compounds with promising therapeutic and industrial potential. nih.govmdpi.com

Overview of Heterocyclic Nitrogen Compounds and Their Academic Relevance

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of organic chemistry. researchgate.net Those containing nitrogen are particularly vital, forming the structural backbone of countless biologically active molecules. openmedicinalchemistryjournal.comnih.gov Nitrogen-based heterocycles are abundant in nature, appearing in essential molecules like vitamins, alkaloids, and hormones. openmedicinalchemistryjournal.comnih.gov

Their academic and industrial relevance is immense, particularly in the pharmaceutical sector. A remarkable percentage of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic core. nih.govresearchgate.netnih.gov This prevalence is attributed to their unique chemical properties, including their ability to form hydrogen bonds and engage in various intermolecular interactions, which allows them to bind effectively to biological targets like enzymes and receptors. nih.gov Consequently, nitrogen heterocycles are a primary focus in drug design and medicinal chemistry research, leading to the development of new therapeutic agents for a wide range of diseases. researchgate.netwisdomlib.org

Contextualization of 2-(2-Chlorophenyl)-6-ethoxypyrazine within the Broader Scope of Ethoxypyrazine and Chlorophenylpyrazine Analogues

While specific research findings on this compound are not widely documented in public literature, its chemical character can be inferred from its structural components: the pyrazine ring, a 2-chlorophenyl group, and a 6-ethoxy group. The study of its analogues provides a valuable framework for understanding its potential properties and areas of research interest.

Ethoxypyrazine Analogues: These compounds, where an ethoxy group is attached to the pyrazine ring, are often associated with the flavor and fragrance industry. For instance, 2-ethoxypyrazine (B1297840) and its methylated derivatives like 2-methyl-6-ethoxypyrazine are known for their distinct nutty and roasted aromas. thegoodscentscompany.comthegoodscentscompany.comsigmaaldrich.com The ethoxy group modifies the electronic properties and steric profile of the pyrazine ring, influencing its chemical reactivity and sensory characteristics.

Chlorophenylpyrazine Analogues: The introduction of a chlorophenyl group attaches a halogenated aromatic substituent to the pyrazine core. Halogens, like chlorine, can significantly alter a molecule's lipophilicity and metabolic stability, properties that are critically important in pharmaceutical design. While direct analogues are scarce, more complex molecules incorporating a chlorophenyl-piperazinyl structure are subjects of pharmaceutical patents, suggesting the utility of this moiety in developing bioactive compounds. nih.govgoogle.com Furthermore, related compounds like 2,6-dichloropyrazine (B21018) are used as intermediates in pharmaceutical and chemical synthesis. thegoodscentscompany.com

The compound this compound combines these features. The pyrazine core provides a scaffold known for biological activity, the ethoxy group can modulate its physical properties, and the chlorophenyl group introduces features often exploited in medicinal chemistry. This unique combination positions the molecule as a potential candidate for investigation in materials science or as a building block in the synthesis of more complex, potentially bioactive, compounds.

Data on Related Pyrazine Analogues

To provide context, the following tables detail the properties of known ethoxy- and chloro-substituted pyrazine derivatives.

Table 1: Properties of Ethoxy-Substituted Pyrazines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-Ethoxypyrazine | 38028-67-0 | C6H8N2O | 124.14 | Colorless to pale yellow liquid | 171-172 |

| 2-Methyl-6-ethoxypyrazine | 53163-97-6 | C7H10N2O | 138.17 | Not Available | Not Available |

Data sourced from references thegoodscentscompany.comthegoodscentscompany.comsigmaaldrich.com.

Table 2: Properties of Chloro-Substituted Pyrazines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyrazine | 4774-14-5 | C4H2Cl2N2 | 148.98 | Solid | 55-58 | 187-188 |

Data sourced from references thegoodscentscompany.combldpharm.com.

Structure

3D Structure

Properties

CAS No. |

1333222-35-7 |

|---|---|

Molecular Formula |

C12H11ClN2O |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-6-ethoxypyrazine |

InChI |

InChI=1S/C12H11ClN2O/c1-2-16-12-8-14-7-11(15-12)9-5-3-4-6-10(9)13/h3-8H,2H2,1H3 |

InChI Key |

RUNCMSYOUQZVRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 2 Chlorophenyl 6 Ethoxypyrazine Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction class for modifying halopyrazines. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring facilitates the displacement of leaving groups, such as the chlorine atom. thieme-connect.de

Reactivity and Displacement of the Chlorine Atom on the Pyrazine Ring

The chlorine atom attached to the pyrazine ring of the title compound is activated towards nucleophilic aromatic substitution (SNAr). Halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridine (B92270) analogues. thieme-connect.de The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.

The presence of the ethoxy group, an electron-donating substituent, may slightly reduce the reactivity of the ring towards nucleophilic attack compared to an unsubstituted chloropyrazine, potentially requiring more forcing reaction conditions. thieme-connect.de Nevertheless, a wide range of nucleophiles can displace the chlorine atom. For instance, in the synthesis of related pyrazine-based inhibitors, a chlorine atom on a substituted pyrazine ring is readily displaced by an amino group from an L-proline ester in a crucial SNAr reaction. nih.gov Reactions with other nucleophiles like alkoxides, thiolates, and hydroxide (B78521) ions are also well-documented for chloropyrazines. rsc.org

Table 1: Predicted Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product |

| Amine | Proline methyl ester | 2-(2-Chlorophenyl)-6-(prolinate)-pyrazine |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-(2-Chlorophenyl)-6-ethoxy-6-methoxypyrazine |

| Thiolate | Sodium benzyl (B1604629) sulphide | 2-(Benzylthio)-6-(2-chlorophenyl)pyrazine |

| Hydroxide | Sodium hydroxide (NaOH) | 2-(2-Chlorophenyl)-6-ethoxypyrazin-2(1H)-one |

Transformations Involving the Ethoxy Moiety

The ethoxy group can also undergo chemical transformations, although it is generally less reactive than the chlorine atom. Under forcing conditions with strong nucleophiles, O-dealkylation can occur. For example, heating with strong bases or nucleophiles in high-boiling solvents can lead to the cleavage of the ethyl group, yielding the corresponding pyrazinone. The reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide demonstrates that temperature can influence the outcome; in boiling benzene (B151609), the expected substitution product is formed, but in boiling xylene, an isomeric N-alkylated pyrazinone is produced through a rearrangement. rsc.org This suggests that at higher temperatures, the ethoxy group on 2-(2-Chlorophenyl)-6-ethoxypyrazine could potentially be cleaved or participate in rearrangements.

Electrophilic Aromatic Substitution on the Chlorophenyl Substituent

The pyrazine ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of its nitrogen atoms. thieme-connect.deyoutube.com In acidic media required for many EAS reactions, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de Consequently, electrophilic attack will occur preferentially on the 2-chlorophenyl ring. stackexchange.com

The regioselectivity of substitution on the chlorophenyl ring is directed by two existing substituents: the chlorine atom and the pyrazinyl group.

Chlorine: An ortho-, para-directing group, though deactivating. masterorganicchemistry.com

Pyrazinyl group: A strongly deactivating, meta-directing group due to its electron-deficient nature.

Considering these effects, the incoming electrophile will be directed to the positions that are ortho or para to the chlorine and meta to the pyrazinyl substituent. The most likely positions for substitution are C-3 and C-5 of the phenyl ring. Steric hindrance from the adjacent pyrazinyl group may disfavor substitution at the C-3 position.

Table 2: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Chloro-5-nitrophenyl)-6-ethoxypyrazine |

| Halogenation | Br₂, FeBr₃ | 2-(5-Bromo-2-chlorophenyl)-6-ethoxypyrazine |

| Sulfonation | SO₃, H₂SO₄ | 4-Chloro-3-(6-ethoxypyrazin-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely unreactive due to strong deactivation |

Ring-Opening and Cyclization Pathways for Pyrazine Scaffolds

Pyrazine rings can be involved in various ring-opening and cyclization reactions, often leading to other heterocyclic systems or acyclic precursors. While specific pathways for this compound are not detailed in the literature, general pyrazine chemistry provides plausible routes.

One significant transformation is the conversion to pyrazinones. nih.gov The reaction of dihalopyrazines with alkoxides can sometimes lead to N-alkylated pyrazinediones, representing a significant alteration of the core scaffold. rsc.org Furthermore, pyrazine derivatives can be synthesized from acyclic building blocks, implying that under certain conditions, the ring could be cleaved. nih.govacs.org For instance, the condensation of α-amino acids or their derivatives is a common route to pyrazinones and pyrazines, suggesting that hydrolytic or reductive cleavage could potentially open the pyrazine ring. nih.govnih.gov Advanced cycloaddition strategies can use the pyrazine scaffold to build more complex, fused-ring systems, such as pyrrolidine-fused heterocycles. acs.org

Oxidation and Reduction Chemistry of Pyrazine Systems

The pyrazine ring can undergo both oxidation and reduction, typically involving the nitrogen atoms and the pi-electron system.

Reduction: The electrochemical reduction of pyrazines in hydroorganic media leads to the formation of highly oxidizable 1,4-dihydropyrazine (B12976148) intermediates. cdnsciencepub.com These intermediates are generally unstable and rapidly isomerize to more thermodynamically stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The rate and outcome of this isomerization can be influenced by factors such as pH and the solvent used. Chemical reducing agents can also achieve this transformation, though harsher conditions may lead to over-reduction to piperazines. cdnsciencepub.com

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides using reagents like peroxy acids. This transformation is significant as it can alter the reactivity of the pyrazine ring, for example, by making it more susceptible to certain substitution reactions. nih.gov The oxidation of the pyrazine ring itself is a key step in the biosynthesis and total synthesis of various natural products. nih.gov

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagents | Key Intermediate/Product |

| Electrochemical Reduction | e⁻, H⁺ | 1,4-Dihydro-2-(2-chlorophenyl)-6-ethoxypyrazine |

| Isomerization of Reduced Intermediate | Spontaneous/Acid or Base catalyzed | 1,2- or 1,6-Dihydro-2-(2-chlorophenyl)-6-ethoxypyrazine |

| Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

Thermal Degradation and Pyrolysis Mechanisms

The thermal degradation of nitrogen-containing aromatic compounds is a complex process involving free-radical mechanisms. dtic.mil The pyrolysis of this compound would likely initiate with the cleavage of the weakest bonds in the molecule, such as the C-Cl, C-O, and N-C bonds.

The process is expected to generate a mixture of volatile fragments and a solid residue. dtic.mil The pyrolysis of polymers and other hydrocarbons containing heteroatoms often leads to the formation of a non-graphitizing, hard carbon char. youtube.com The presence of nitrogen in the pyrazine ring would favor the formation of such a char. The degradation pathway would involve homolytic cleavage, generating various radical species that can recombine, propagate, or terminate, leading to a complex product mixture. Potential volatile products could include chlorinated benzenes, phenols, and smaller nitrogen-containing heterocycles resulting from the fragmentation of the pyrazine ring. The presence of chlorine introduces the possibility of forming toxic chlorinated byproducts.

Gas-Phase Thermolysis Kinetics and Substituent Effects

The study of gas-phase reactions of pyrazine derivatives, particularly their thermal decomposition, is crucial for understanding their stability and degradation pathways at elevated temperatures. While specific kinetic data for the gas-phase thermolysis of this compound is not extensively documented, general principles from related compounds offer significant insight.

The thermal degradation of pyrazines is a key process in the formation of flavor and aroma compounds in food when heated. nih.govnih.gov The decomposition of amino acids like serine and threonine at high temperatures (e.g., 300°C) is proposed to proceed through α-aminocarbonyl intermediates, which then dimerize and oxidize to form various alkyl- and ethyl-substituted pyrazines. nih.gov This suggests that the pyrazine core itself possesses considerable thermal stability, with decomposition pathways often initiated by the substituents.

For substituted pyrazines, the nature of the substituents significantly influences the thermolysis kinetics and product distribution. In the pyrolysis of biomass, which contains lignin (B12514952) and other complex organic matter, various substituted aromatic compounds are formed. copernicus.orgresearchgate.net The decomposition of these structures is dictated by the bond dissociation energies of the substituent-ring bonds and the bonds within the substituents themselves. Electron-withdrawing groups, such as the chlorophenyl group on the pyrazine ring, are expected to influence the electron density of the ring and affect its thermal stability. Conversely, an electron-donating group like the ethoxy substituent would have an opposing effect. nih.govrsc.org Studies on fluorene-thieno[3,4-b]pyrazine derivatives have shown that both alkyl and aryl substituents can modulate the electronic properties, which would in turn affect their thermal decomposition characteristics. nih.gov

In the context of high-energy nitrogen-containing heterocycles, decomposition kinetics are often studied using techniques like differential thermal analysis. These studies reveal that decomposition can occur in multiple stages, with activation energies dependent on the molecular structure. mdpi.com For a molecule like this compound, thermolysis would likely involve initial cleavage of the weaker bonds, such as the C-O bond of the ethoxy group or the C-Cl bond, followed by the more complex degradation of the pyrazine ring itself. The kinetics would likely follow zero-order or first-order models depending on the specific decomposition step and conditions. researchgate.net

Role of Reactive Intermediates (e.g., biradicals, carbenes)

The chemical transformations of pyrazine derivatives often proceed through highly reactive, short-lived intermediates such as biradicals and carbenes. These species are typically not isolated but are inferred from the final products and computational studies.

Carbenes: A notable example of a carbene-mediated reaction is the formation of pyrazine carboxamides from 2,3-pyrazinedicarboxylic anhydride (B1165640). researchgate.netnih.gov The proposed mechanism involves the initial reaction of the anhydride with an amine, followed by ring-opening and decarboxylation. This decarboxylation step is believed to generate an N-heterocyclic carbene (NHC) as a key reactive intermediate, which then leads to the final amide product. researchgate.netresearchgate.net This type of transformation highlights a rare instance of an NHC acting as a primary intermediate in a synthetic conversion rather than as an organocatalyst. researchgate.net The generation of carbenes from the decomposition of diazo compounds or azides can also lead to ring-opening reactions in heterocyclic systems. nih.gov Photolysis of 2-pyrazinylnitrenes can lead to ring expansion and subsequent ring opening to form nitrile ylides, demonstrating the role of these intermediates in complex rearrangements. acs.org

Radicals: Radical intermediates are also implicated in pyrazine chemistry. The electrochemical reduction of pyrazine can lead to the formation of radical anions as initial intermediates. Furthermore, stable pyrazine radicals can be generated and studied, particularly when stabilized by coordination to a metal center in a donor-metal-acceptor system, which can induce photochromism. rsc.org In electro-oxidative cyclization reactions to form phenazines (which contain a pyrazine core), the mechanism can involve radical intermediates generated at the anode. nih.gov For instance, sulfate (B86663) radical anions (SO₄•⁻) can be formed electrochemically and act as initiators for subsequent radical cascade reactions. nih.gov

While direct evidence for biradical intermediates in the thermolysis of this compound is scarce, photochemical studies of pyrazine have explored its conical intersection dynamics, which involve transitions between electronic states that can be associated with biradical character. uci.edu

Metal-Mediated and Cross-Coupling Reactions for Further Functionalization

The functionalization of the this compound core can be effectively achieved through metal-mediated cross-coupling reactions. The presence of a chloro substituent on the pyrazine ring makes it a suitable substrate for various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide. 2-Chloropyrazines can be successfully coupled with a variety of arylboronic acids using palladium catalysts. researchgate.netresearchgate.net Effective catalyst systems often involve palladium(II) acetate (B1210297) or other palladium sources combined with phosphine (B1218219) ligands. organic-chemistry.orgrsc.org For instance, novel palladium(II) ONO pincer complexes have demonstrated superior activity for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with arylboronic acids in aqueous media, even at very low catalyst loadings (0.01%). researchgate.net

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(OAc)₂ / Dialkylbiphenylphosphine ligand | 3-Amino-2-chloropyridine + 2-Methoxyphenylboronic acid | K₃PO₄, Toluene (B28343)/H₂O, 80 °C | 99% | organic-chemistry.org |

| [Pd(L)(PPh₃)] (ONO pincer complex) | 2-Chloropyrazine + Phenylboronic acid | K₂CO₃, H₂O/Toluene, 100 °C | High | researchgate.net |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of amines with aryl halides, including chloropyrazines. The development of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, has been crucial for the success of these reactions, enabling the use of a wide range of amines and aryl chlorides under relatively mild conditions. youtube.comwiley.com This methodology can be applied to replace the chlorine atom in this compound with a variety of amino groups, significantly diversifying the molecular structure for various applications. The regioselective amination of polychloropyrimidines often requires a palladium catalyst with a dialkylbiarylphosphine ligand for efficient coupling with aryl- and heteroarylamines. mit.edu

Electrochemical Reactions (e.g., electro-oxidative cyclization)

Electrochemical methods provide a powerful and often environmentally friendly alternative for inducing transformations in pyrazine derivatives. These reactions use an electric current to drive oxidation or reduction processes.

Electro-oxidative Cyclization: This technique can be used to construct larger heterocyclic systems incorporating a pyrazine ring. A key example is the synthesis of phenazines through the electro-oxidative dimerization of o-phenylenediamines or the ring contraction of dibenzo[b,e] researchgate.netresearchgate.netdiazepines. researchgate.netnih.gov These reactions proceed via oxidation at the anode to generate reactive intermediates that then cyclize. Such strategies offer a mild and efficient route to complex nitrogen-containing heterocycles. nih.govrsc.org While not a direct reaction of this compound, the principles could be applied to precursors to synthesize more complex fused systems.

An example of electrochemical synthesis is the preparation of acetylpyrazine (B1664038) from pyrazine and pyruvic acid. In this process, sulfate radicals are generated electrochemically, which then react with pyruvic acid to form acetyl groups that substitute onto the protonated pyrazine ring.

| Reaction | Substrates | Conditions | Yield | Reference |

| Acetylpyrazine Synthesis | Pyrazine, Pyruvic Acid | Pb cathode, 100 A·m⁻², 2.5 F·mol⁻¹ | 44.12% |

Amidation and Carboxamide Formation Reactions of Pyrazine Derivatives (e.g., involving N-heterocyclic carbene intermediates)

The formation of amide bonds is a fundamental transformation in organic chemistry, and various methods exist for the synthesis of pyrazine carboxamides.

A particularly interesting mechanism has been proposed for the reaction of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, which yields pyrazine carboxamides in good to excellent yields. researchgate.netnih.gov The reaction is initiated by the nucleophilic attack of the amine on the anhydride, leading to a ring-opened carboxylic acid intermediate. Subsequent decarboxylation is thought to proceed through the formation of a transient N-heterocyclic carbene (NHC). researchgate.netresearchgate.net This pyrazine-based carbene then reacts to form the final carboxamide product. This represents a novel synthetic pathway where an NHC is a key reactive intermediate in the main reaction pathway, rather than a catalyst. researchgate.net

| Reactants | Product | Key Intermediate | Yield | Reference |

| 2,3-Pyrazinedicarboxylic anhydride + Aniline | N-Phenylpyrazine-2-carboxamide | N-Heterocyclic Carbene | Good to Excellent | researchgate.netresearchgate.net |

Other more conventional methods for amidation can also be applied to pyrazine carboxylic acid derivatives. These typically involve activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with an amine to form the amide.

Advanced Spectroscopic and Analytical Characterization of 2 2 Chlorophenyl 6 Ethoxypyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. In the ¹H NMR spectrum of 2-(2-Chlorophenyl)-6-ethoxypyrazine, distinct signals are expected for the aromatic protons of the chlorophenyl and pyrazine (B50134) rings, as well as for the ethoxy group.

The protons on the pyrazine ring are expected to appear as singlets in the aromatic region of the spectrum. The protons of the 2-chlorophenyl group will exhibit a more complex splitting pattern due to spin-spin coupling. The ethoxy group will be characterized by a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃) protons which will appear as a triplet.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | Pyrazine-H |

| ~8.0 | s | 1H | Pyrazine-H |

| ~7.5-7.3 | m | 4H | Chlorophenyl-H |

| ~4.5 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| Note: This data is predicted and may not reflect experimental values. |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is anticipated to show signals for the carbon atoms of the pyrazine ring, the 2-chlorophenyl ring, and the ethoxy group. The carbon atoms of the pyrazine ring are expected in the aromatic region, with the carbon bearing the ethoxy group shifted downfield. The carbons of the chlorophenyl ring will also appear in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene and methyl carbons of the ethoxy group will be observed in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-O (Pyrazine) |

| ~150 | C-N (Pyrazine) |

| ~145 | C-N (Pyrazine) |

| ~138 | C-Cl (Chlorophenyl) |

| ~135-128 | Aromatic C (Chlorophenyl & Pyrazine) |

| ~62 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

| Note: This data is predicted and may not reflect experimental values. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak between the quartet of the ethoxy methylene group and the triplet of the methyl group would confirm their connectivity. Correlations between the aromatic protons on the chlorophenyl ring would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would show a correlation between the ethoxy methylene protons and the corresponding methylene carbon, as well as between the aromatic protons and their directly bonded aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, correlations would be expected between the pyrazine protons and the carbons of the chlorophenyl ring, confirming the substitution pattern. Correlations between the ethoxy protons and the pyrazine ring carbon to which the ethoxy group is attached would also be crucial for confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental composition of the molecule, and thus its molecular formula. For this compound, with a chemical formula of C₁₂H₁₁ClN₂O, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated exact mass.

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Calculated Exact Mass | 234.0560 |

| Measured Exact Mass | [Experimental Value] |

| Note: The measured exact mass would be determined experimentally. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) which is then fragmented, and the resulting product ions are analyzed. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

A plausible fragmentation pathway for this compound would likely involve the following steps:

Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond could lead to the loss of an ethyl radical, resulting in a prominent fragment ion.

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethoxy groups is the loss of a neutral ethylene molecule via a McLafferty-type rearrangement.

Cleavage of the chlorophenyl group: The bond between the pyrazine ring and the chlorophenyl ring could cleave, leading to fragments corresponding to each of these rings.

Loss of chlorine radical (•Cl): The chlorine atom could be lost as a radical.

The analysis of these and other potential fragment ions in the MS/MS spectrum would provide strong evidence to confirm the proposed structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds like this compound. This method provides critical information on the compound's retention time, a characteristic fingerprint, and its mass spectrum, which reveals its molecular weight and fragmentation pattern, thereby enabling its structural confirmation.

In a typical GC-MS analysis, a solution of the compound is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For a molecule like this compound, a non-polar or medium-polarity column would likely be employed. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Table 1: Illustrative GC-MS Parameters for Analysis of a Substituted Pyrazine

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the chlorophenyl group, and other characteristic cleavages of the pyrazine ring, providing definitive structural information.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its separation from potential impurities or starting materials. This technique is particularly useful for non-volatile or thermally labile compounds.

A standard HPLC method would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation is achieved on a stationary phase, typically a packed column, with a liquid mobile phase pumped through at high pressure. For a compound of this nature, a reversed-phase HPLC method is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid) |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

For the analysis of this compound, a UPLC method would provide a more detailed purity profile, capable of separating even closely related impurities. The fundamental principles are similar to HPLC, but the operational parameters are adjusted to leverage the benefits of the smaller particle size.

Table 3: Exemplary UPLC Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase | A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid) |

| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 0.5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This analysis would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or pi-stacking, which govern the crystal packing.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. A powdered sample of this compound would be exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. PXRD is instrumental in identifying the crystalline phase of the material, assessing its crystallinity, and can be used for quality control purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The structure of this compound incorporates a pyrazine ring, a chlorophenyl group, and an ethoxy group. The vibrational spectra (IR and Raman) would be expected to exhibit characteristic bands corresponding to the stretching and bending modes of the bonds within these moieties.

Expected Characteristic Vibrational Modes:

Pyrazine Ring Vibrations: The pyrazine ring should give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) are expected in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane ring deformation modes would appear at lower wavenumbers. For instance, studies on pyrazine and its chloro-derivatives have identified ring breathing modes, which are often prominent in the Raman spectra. researchgate.net

Chlorophenyl Group Vibrations: The 2-chlorophenyl substituent will introduce vibrations characteristic of a substituted benzene (B151609) ring. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. The position of this band can be influenced by the substitution pattern on the benzene ring. Aromatic C-H stretching and ring stretching modes will overlap with those of the pyrazine ring.

Ethoxy Group Vibrations: The ethoxy group (-O-CH₂-CH₃) will present its own set of characteristic vibrations. The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected in the 2980-2850 cm⁻¹ range. The C-O-C stretching vibrations are typically strong in the IR spectrum and appear in the 1260-1000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups will be observed in the 1475-1365 cm⁻¹ range.

Hypothetical Data Table:

Without experimental data, a precise data table cannot be constructed. However, a hypothetical table of expected vibrational frequencies is presented below for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Pyrazine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Ring C=N/C=C Stretch | 1600 - 1400 | Medium to Strong | Medium to Strong | |

| Chlorophenyl Group | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Ring C=C Stretch | 1600 - 1450 | Medium to Strong | Strong | |

| C-Cl Stretch | 800 - 600 | Strong | Medium | |

| Ethoxy Group | Aliphatic C-H Stretch | 2980 - 2850 | Strong | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Medium | |

| C-O-C Symmetric Stretch | ~1050 | Strong | Weak | |

| CH₂/CH₃ Bending | 1475 - 1365 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental UV-Vis spectroscopic data for this compound is not available in the reviewed literature. The electronic spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic pyrazine and chlorophenyl rings.

The pyrazine ring itself exhibits characteristic electronic transitions. Aromatic nitrogen heterocyclic molecules like pyrazine have non-bonding (n) molecular orbitals associated with the lone pair electrons on the nitrogen atoms, in addition to π and π* molecular orbitals. nih.gov

Expected Electronic Transitions:

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems, these are typically high-energy transitions, resulting in strong absorption bands in the UV region. The presence of the chlorophenyl and ethoxy substituents on the pyrazine ring will likely cause a bathochromic (red) shift of these bands compared to unsubstituted pyrazine, due to the extension of the conjugated system and the electron-donating nature of the ethoxy group.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital (from the nitrogen atoms of the pyrazine ring) to a π* antibonding orbital. These are typically lower in energy and have a much lower molar absorptivity (intensity) compared to π→π* transitions. The solvent can significantly influence the position of n→π* transitions; polar solvents tend to cause a hypsochromic (blue) shift. nih.gov

Hypothetical Data Table:

A hypothetical UV-Vis absorption data table is provided below, based on the expected transitions for this type of molecule. The exact λmax (wavelength of maximum absorbance) and ε (molar absorptivity) values would need to be determined experimentally.

| Type of Transition | Associated Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π→π | Pyrazine and Chlorophenyl Rings | 200 - 300 | > 10,000 |

| n→π | Pyrazine Ring (N atoms) | 300 - 350 | < 2,000 |

It is important to note that the electronic spectrum can be complex, with multiple overlapping bands. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to help assign the observed electronic transitions. researchgate.net

Theoretical and Computational Investigations on 2 2 Chlorophenyl 6 Ethoxypyrazine

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the properties of 2-(2-chlorophenyl)-6-ethoxypyrazine at the atomic level.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens for examining the potential chemical transformations of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways, intermediates, and transition states. For instance, in hypothetical substitution or coupling reactions involving this compound, DFT calculations can be employed to determine the activation energies. A lower activation energy suggests a more favorable reaction pathway. These calculations can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise process involving distinct intermediates. The geometry of the transition states provides a model for the steric and electronic requirements of the reaction. researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are a valuable tool for predicting the spectroscopic signatures of molecules like this compound, which can aid in its experimental identification and characterization. Theoretical calculations can predict vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to confirm the molecular structure.

Below is an illustrative table of predicted versus experimental spectroscopic data.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| Pyrazine (B50134) H | 8.15 | 8.12 |

| Pyrazine H | 8.35 | 8.33 |

| O-CH₂ | 4.50 | 4.48 |

| CH₃ | 1.45 | 1.43 |

| ¹³C NMR (δ, ppm) | ||

| C-Cl | 132.0 | 131.8 |

| C-O | 160.5 | 160.2 |

| IR (cm⁻¹) | ||

| C-H stretch (aromatic) | 3050 | 3045 |

| C-O stretch | 1240 | 1238 |

| C-Cl stretch | 750 | 748 |

Molecular Orbital Analysis and Electronic Structure

The electronic properties of this compound can be thoroughly investigated through molecular orbital analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more likely to be reactive. The distribution of these frontier orbitals across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack. For example, the LUMO is often located on the pyrazine ring, suggesting its susceptibility to nucleophilic attack, while the HOMO may be distributed across the ethoxy and chlorophenyl groups.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes. A key aspect to investigate is the rotational barrier around the single bond connecting the chlorophenyl group to the pyrazine ring. MD simulations can reveal the most stable conformations and the energy required to transition between them. This information is critical as the conformation of the molecule can significantly influence its interaction with other molecules.

Structure-Reactivity Relationships from a Computational Perspective

By systematically modifying the structure of this compound in silico, computational methods can establish clear structure-reactivity relationships. For example, the effect of substituting the chloro group with other halogens or moving it to different positions on the phenyl ring can be assessed. DFT calculations can quantify how these changes affect the molecule's electronic properties, such as the HOMO-LUMO gap and the charge distribution. This allows for a rational understanding of how structural modifications can tune the reactivity of the compound for specific purposes. researchgate.net

In Silico Prediction Methodologies for Chemical Properties (e.g., pKa, LogP)

In silico tools are highly effective for predicting the physicochemical properties of this compound, which are essential for understanding its behavior in various environments. Properties such as the acid dissociation constant (pKa) and the partition coefficient (LogP) can be estimated using quantitative structure-property relationship (QSPR) models or other computational algorithms. LogP is a measure of a compound's lipophilicity and is crucial for predicting its solubility and permeability across biological membranes. The pKa value indicates the extent of ionization at a given pH.

An illustrative table of predicted physicochemical properties is provided below.

| Property | Predicted Value | Significance |

| LogP | 3.5 | Indicates good lipophilicity. |

| pKa (most basic N) | 1.8 | Suggests weak basicity of the pyrazine nitrogen. |

| Polar Surface Area (Ų) | 35.5 | Influences membrane permeability and solubility. |

| Molar Refractivity | 65.2 | Relates to molecular volume and polarizability. |

Analysis of Inductive, Resonance, and Basicity Characteristics

The basicity of the pyrazine ring is a critical parameter influenced by the electronic effects of its substituents. Pyrazine itself is a weak base, significantly less basic than pyridine (B92270), due to the inductive electron-withdrawing effect of the second nitrogen atom. The introduction of substituents can either enhance or diminish this basicity through a combination of inductive and resonance effects.

In this compound, two distinct substituents modulate the electron density of the pyrazine core. The 2-(2-Chlorophenyl) group is generally considered to be electron-withdrawing, primarily through its inductive effect (-I). The chlorine atom on the phenyl ring further enhances this electron-withdrawing nature. Conversely, the 6-ethoxy group is an electron-donating group, exerting a positive resonance effect (+R) by donating a lone pair of electrons from the oxygen atom to the pyrazine ring, and a negative inductive effect (-I) due to the electronegativity of the oxygen atom.

Inductive and Resonance Effects of Substituents

For the chloro substituent, the inductive effect is generally stronger than its resonance effect. In the case of 2-chloropyridine, the pKa of its conjugate acid is 0.49, which is significantly lower than that of pyridine (pKa = 5.2), indicating a substantial decrease in basicity due to the electron-withdrawing nature of chlorine. nih.govwikipedia.org A predicted pKa value for 2-chloropyrazine (B57796) is -1.10, further highlighting the base-weakening effect of the chloro substituent. chemicalbook.com

The ethoxy group, on the other hand, is known to be a strong resonance donor. This donation of electron density into the ring would be expected to increase the basicity of the pyrazine nitrogens. The precise quantification of these effects on the this compound molecule would require specific computational studies.

Table 1: Estimated Electronic Effects of Substituents on the Pyrazine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Expected Impact on Basicity |

| 2-Chlorophenyl | 2 | -I (Electron-withdrawing) | -R (Weakly electron-withdrawing) | Decrease |

| Ethoxy | 6 | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Increase |

This table is based on general principles of substituent effects and data from analogous compounds.

Basicity Characteristics and pKa Values

The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid. A lower pKa value corresponds to a weaker base. The pKa of the conjugate acid of this compound will be determined by the net electronic effect of its substituents.

Table 2: Predicted pKa Values of Substituted Pyrazines

| Compound | Predicted pKa | Reference |

| Pyrazine | 0.65 | mdpi.com |

| 2-Chloropyrazine | -1.10 | chemicalbook.com |

| 2-Ethoxypyrazine (B1297840) | Not available | |

| This compound | Not available |

The pKa values are for the conjugate acid of the respective compounds.

The lack of a readily available, computationally derived pKa value for this compound underscores the necessity for specific theoretical investigations on this molecule. Such studies would provide a more accurate understanding of how the combination of these two substituents fine-tunes the basicity of the pyrazine core.

Structure Property Relationships and Design Principles of Pyrazine Based Scaffolds

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical behavior of the pyrazine (B50134) ring in 2-(2-Chlorophenyl)-6-ethoxypyrazine is dictated by the electronic interplay of its substituents: the 2-chlorophenyl group and the 6-ethoxy group. Pyrazine itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. nih.govum.edu.my This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly when activating groups are present. um.edu.my

The substituents on the this compound scaffold modulate this reactivity in distinct ways:

2-Chlorophenyl Group : This substituent primarily exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the chlorine atom. This effect further depletes electron density from the pyrazine ring, enhancing its electrophilicity. The phenyl ring itself can also participate in resonance, but the steric hindrance caused by the ortho-chloro substituent may lead to a twisted conformation, potentially limiting coplanarity and thus reducing the impact of resonance effects.

The combination of these substituents creates a complex reactivity profile. The electron-withdrawing chlorophenyl group enhances the ring's susceptibility to nucleophiles, while the electron-donating ethoxy group influences the regioselectivity of such attacks. For instance, nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrazines are a common method for functionalization. rsc.org In this molecule, the positions on the pyrazine ring are electronically distinct, which would direct the regioselectivity of further chemical transformations.

Table 1: Electronic Effects of Substituents on the Pyrazine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| 2-Chlorophenyl | 2 | -I (Withdrawing) | -R (Withdrawing, potentially limited by sterics) | Electron-Withdrawing |

| 6-Ethoxy | 6 | -I (Withdrawing) | +R (Donating) | Electron-Donating (net effect) |

Stereochemical Considerations and Isomerism within Pyrazine Derivatives

The structure of this compound introduces the potential for a specific type of stereoisomerism known as atropisomerism. wikipedia.org Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.orgnih.gov

In this molecule, the single bond connecting the pyrazine ring and the 2-chlorophenyl ring is the stereogenic axis. The presence of substituents in the ortho positions of both rings (the nitrogen atom and the ethoxy group on the pyrazine ring, and the chlorine atom on the phenyl ring) creates significant steric hindrance. This hindrance can restrict free rotation around the C-C bond, leading to two distinct, non-superimposable, and mirror-image conformers (enantiomers).

The stability of these atropisomers, and whether they can be isolated as separate enantiomers, depends on the magnitude of the rotational energy barrier. wikipedia.orgnih.gov This barrier is influenced by the size of the ortho-substituents. LaPlante and others have classified atropisomers based on their half-life of racemization. nih.gov While rapidly interconverting atropisomers are often treated as achiral, stable atropisomers can have profoundly different biological activities. nih.gov For a molecule like this compound, determining the rotational barrier through computational studies or experimental methods (like variable-temperature NMR) would be necessary to classify its atropisomeric nature definitively.

Table 2: Types of Isomerism Relevant to Substituted Pyrazines

| Isomerism Type | Description | Relevance to this compound |

|---|---|---|

| Constitutional Isomerism | Compounds with the same molecular formula but different connectivity of atoms. | Positional isomers exist (e.g., 2-(4-Chlorophenyl)-6-ethoxypyrazine). |

| Stereoisomerism | Compounds with the same connectivity but different spatial arrangement of atoms. | Relevant due to the potential for atropisomerism. |

| Atropisomerism (Axial Chirality) | A type of stereoisomerism arising from hindered rotation about a single bond. wikipedia.org | Potentially exists due to hindered rotation around the pyrazine-phenyl bond, caused by ortho-substituents. youtube.com |

Design Principles for Novel Pyrazine-Based Molecular Architectures in Organic Synthesis

Pyrazine derivatives are valuable building blocks in organic synthesis due to their rigid, planar structure and their tunable electronic properties. mdpi.com The design of novel molecular architectures based on pyrazine scaffolds follows several key principles:

Scaffold Rigidity and Planarity : The aromatic pyrazine core provides a well-defined and rigid scaffold. This is advantageous for constructing complex molecules where precise spatial orientation of functional groups is required. This rigidity is a key feature in the design of ligands for metal complexes and materials with specific photophysical properties. nih.govmdpi.com

Modularity and Functionalization : Pyrazines are highly amenable to functionalization. nih.gov Synthetic strategies such as condensation reactions of α-dicarbonyl compounds with diamines allow for the initial construction of the substituted ring. nih.govslideshare.net Subsequent modifications, including transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and nucleophilic aromatic substitutions, enable the introduction of a wide variety of substituents at specific positions. rsc.org This modularity allows for the systematic variation of steric and electronic properties to optimize a molecule for a particular function. researchgate.netnih.gov

Electron-Deficient Nature : The inherent electron-deficient character of the pyrazine ring makes it an excellent electron-acceptor component in the design of "push-pull" systems. mdpi.com When combined with electron-donating groups, these systems can exhibit interesting electronic and optical properties, such as intramolecular charge transfer (ICT), which is relevant for applications in dyes, sensors, and nonlinear optics. nih.govbeilstein-journals.org The substitution pattern on this compound, featuring both donor and acceptor characteristics, exemplifies this design principle.

Analog Design and Synthetic Accessibility of Modified Scaffolds

The design and synthesis of analogs of this compound are crucial for exploring structure-activity relationships and optimizing molecular properties. The synthetic accessibility of modified scaffolds is a key consideration in this process.

Synthetic Strategies: The most common and versatile methods for synthesizing 2,6-disubstituted pyrazine scaffolds involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. nih.govslideshare.net For a scaffold like the target compound, a retrosynthetic analysis might involve disconnecting the pyrazine ring to reveal precursors like an appropriately substituted α-amino amide and a 1,2-dicarbonyl compound.

Analog Design: Analog design can be approached by systematically modifying the three key components of the molecule:

The Phenyl Ring : Analogs can be created by varying the substituent on the phenyl ring (e.g., changing the position or nature of the halogen, or introducing other electron-withdrawing or -donating groups). These changes would modulate the electronic properties and steric bulk of this part of the molecule.

The Alkoxy Group : The ethoxy group can be replaced with other alkoxy groups of varying chain length or with other electron-donating groups (e.g., amino or thioether groups) to fine-tune the electronic properties of the pyrazine ring.

The Pyrazine Core : While more synthetically challenging, the pyrazine core itself can be modified, for instance by introducing further substituents at the 3- or 5-positions, or by replacing it with a different heterocyclic scaffold in a process known as scaffold hopping. nih.gov

Transition metal-catalyzed cross-coupling reactions are particularly powerful for creating analogs. rsc.org For example, starting from a di-chloropyrazine, sequential and regioselective Suzuki or Stille couplings could be used to introduce the 2-chlorophenyl group and a precursor to the ethoxy group, or other desired aryl and alkyl substituents.

Table 3: Synthetic Approaches for Pyrazine Analog Generation

| Synthetic Method | Description | Application for Analog Design |

|---|---|---|

| Condensation/Oxidation | Reaction of a 1,2-diamine with a 1,2-dicarbonyl compound to form a dihydropyrazine (B8608421), followed by oxidation. slideshare.net | Fundamental route to the core scaffold. Varying the starting materials allows for diverse substitution patterns. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid/ester with an organohalide. rsc.org | Ideal for introducing or varying the 2-chlorophenyl group or other aryl substituents on a halogenated pyrazine precursor. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halide) on the electron-deficient pyrazine ring by a nucleophile. rsc.org | A direct method to introduce the ethoxy group (using sodium ethoxide) or other alkoxy/amino/thio groups. |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organostannane with an organohalide. rsc.org | Versatile for C-C bond formation, allowing introduction of various organic fragments onto the pyrazine ring. |

Future Research Directions and Synthetic Applications

Development of Novel and Efficient Synthetic Routes for Substituted Pyrazines

The synthesis of unsymmetrically substituted pyrazines like 2-(2-Chlorophenyl)-6-ethoxypyrazine remains a topic of considerable interest. Classical methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, but these can lack efficiency and regioselectivity, and may require harsh conditions. tandfonline.com Future research is geared towards developing more sustainable and atom-economical routes.

Modern synthetic strategies that could be optimized for this compound include:

Dehydrogenative Coupling: Manganese or Ruthenium pincer complexes have been shown to catalyze the dehydrogenative self-coupling of β-amino alcohols to form symmetrical 2,5-disubstituted pyrazines. acs.orgnih.gov A key research direction would be to adapt these systems for the cross-coupling of two different amino alcohols or related precursors to achieve unsymmetrical substitution patterns efficiently.

Palladium-Catalyzed Cascade Reactions: An efficient palladium(II)-catalyzed cascade reaction involving aminoacetonitriles and arylboronic acids has been developed for creating unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org This method, which involves a C(sp)-C(sp²) coupling followed by intramolecular C-N bond formation, could be a highly effective route for the target molecule. organic-chemistry.org

Cycloaddition Reactions: The use of α-imino carbenoids derived from α-diazo oxime ethers reacting with 2H-azirines provides a pathway to highly substituted pyrazines. organic-chemistry.org Exploring the scope of this reaction for precursors relevant to this compound is a promising avenue.

| Synthetic Strategy | Description | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Classical Condensation | Reaction of a 1,2-dicarbonyl with a 1,2-diamine, followed by oxidation. | Straightforward concept. | tandfonline.com |

| Dehydrogenative Coupling | Metal-catalyzed coupling of amino alcohols, releasing only water and hydrogen gas. | Atom-economical, environmentally benign. | acs.org |

| Palladium-Catalyzed Cascade | Coupling of aminoacetonitriles with arylboronic acids. | High efficiency and good yields for unsymmetrical products. | organic-chemistry.org |

| From (Z)-β-haloenol acetates | A highly efficient method providing excellent regioselectivity and yields for 2,5-disubstituted pyrazines. | Broad substrate scope, convenient conditions. | rsc.org |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The pyrazine (B50134) ring is electron-deficient, which makes it susceptible to nucleophilic attack but generally unreactive towards electrophilic aromatic substitution unless activated by electron-donating groups. thieme-connect.detaylorfrancis.com The substituents on this compound create a unique electronic environment ripe for exploration.

Future research should focus on:

Ring-Opening and Rearrangement: Under certain conditions, nucleophilic attack on halopyrazines can lead to ring-opening and rearrangement to form other heterocyclic systems, such as imidazoles. thieme-connect.de Probing the stability of the this compound core under various nucleophilic conditions could uncover novel transformation pathways.

Radical Reactions: The pyrazine ring is known to undergo homolytic substitution reactions, such as acylations and amidations. thieme-connect.de The influence of the existing substituents on the regiochemical outcome of radical additions to this compound has yet to be determined.

Integration of this compound into More Complex Molecular Architectures

Pyrazines are valuable building blocks in medicinal chemistry and materials science. lifechemicals.comnih.gov The specific functionalities of this compound make it an attractive starting point for synthesizing larger, more complex molecules.

Key areas for development include:

Pharmaceutical Scaffolds: The pyrazine nucleus is found in drugs with a wide range of activities. lifechemicals.commdpi.com The 2-(2-chlorophenyl) moiety can participate in further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to link with other pharmacophores. The ethoxy group could be a site for metabolic modification or could be converted to a hydroxy group to act as a hydrogen bond donor.

Functional Materials: Poly(pyrazine) derivatives have been investigated for their use in optical and photovoltaic devices. lifechemicals.com The this compound unit could be polymerized or incorporated into larger π-conjugated systems. The chlorine atom provides a handle for post-polymerization functionalization, allowing for the fine-tuning of the material's electronic properties.

Natural Product Synthesis: Pyrazine alkaloids are a known class of natural products. nih.gov Methodologies developed around this compound could be applied to the total synthesis of complex natural targets containing a substituted pyrazine core. nih.gov

Advanced Catalyst Design for Enhanced Pyrazine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for modifying the pyrazine core. researchgate.netrsc.org While methods like Suzuki, Stille, and Sonogashira reactions on halopyrazines are established, future work will focus on designing more advanced catalysts for direct C-H functionalization. rsc.orgthieme-connect.com

Future catalytic research could target:

Direct C-H Arylation: Palladium-catalyzed direct arylation via C-H activation is a powerful method for forming C-C bonds without pre-functionalization. rsc.org Developing catalysts that can selectively activate the C-H bonds on either the pyrazine or the chlorophenyl ring of the target molecule would be a significant advance, offering a more atom-economical approach to building complexity.

Base-Metal Catalysis: Replacing precious metals like palladium with more earth-abundant and less toxic metals such as iron, copper, or manganese is a major goal in sustainable chemistry. acs.orgnih.gov Research into iron-catalyzed C-H functionalization of electron-deficient heterocycles has shown promise and could be extended to substrates like this compound. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for a variety of transformations, including C-H functionalization and cross-coupling reactions, and represents a burgeoning field for pyrazine chemistry.

| Catalytic Reaction | Catalyst System Example | Application to Pyrazine Functionalization | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃ | Coupling of bromopyrazines with boronic acids. | researchgate.netrsc.org |

| Stille Coupling | Pd(PPh₃)₄ | Coupling of stannylated pyrazines with aryl halides. | rsc.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Coupling of halopyrazines with terminal alkynes. | researchgate.net |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Arylation of pyrazine moiety acting as an "olefin-like" partner. | rsc.org |

| C-H Activation/Arylation | Fe(acac)₂, TBAB, K₂S₂O₈ | Direct functionalization of pyrazine C-H bonds with organoboron agents. | nih.gov |

Synergistic Experimental and Computational Approaches in Pyrazine Research

The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating research. Density Functional Theory (DFT) is a particularly useful tool for studying the electronic structure and reactivity of heterocyclic compounds like pyrazines. science.govresearchgate.net

For this compound, a synergistic approach would involve:

Predicting Reactivity: DFT calculations can determine key electronic properties such as the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions. nih.govchemrxiv.org These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic experiments and minimizing trial-and-error. chemrxiv.org

Mechanism Elucidation: Computational modeling can be used to map out the reaction energy profiles for proposed synthetic routes or transformations. This helps in understanding the reaction mechanism, identifying rate-determining steps, and optimizing reaction conditions (e.g., catalyst, solvent, temperature).

In Silico Design: New derivatives of this compound with desired electronic or photophysical properties can be designed and screened computationally before committing to their synthesis. This is particularly valuable in the development of new materials or pharmaceutical leads. mdpi.comscience.gov

| Computational Parameter (DFT) | Information Gained | Application in Research | Reference |

|---|---|---|---|

| HOMO/LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | Predicting the molecule's reactivity profile. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for electrophilic/nucleophilic attack. | Guiding site-selective functionalization reactions. | chemrxiv.org |

| Natural Bond Orbital (NBO) Analysis | Describes charge transfer and donor-acceptor interactions within the molecule. | Understanding the influence of substituents on electronic structure. | chemrxiv.org |

| Fukui Functions | Identifies the most reactive sites for different types of chemical attack. | Predicting regioselectivity in substitution reactions. | chemrxiv.org |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-6-ethoxypyrazine, and how can purity be maximized?

The synthesis typically involves coupling 6-chloropyrazine derivatives with substituted phenyl precursors. A common method uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base in anhydrous solvents like dichloromethane . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity. Key challenges include minimizing side reactions (e.g., over-alkylation), which require strict temperature control (0–5°C during coupling) .

Q. How should researchers characterize this compound’s structure and confirm regioselectivity?

Use a combination of:

- NMR : -NMR to confirm ethoxy (-OCHCH) integration (δ 1.3–1.5 ppm triplet, δ 4.0–4.2 ppm quartet) and chlorophenyl aromatic protons (δ 7.2–7.8 ppm) .

- HRMS : Exact mass analysis to distinguish from isomers (e.g., 2-chloro vs. 3-chloro positional variants) .

- X-ray crystallography : Resolves ambiguity in substituent positioning, especially if synthetic routes risk para/meta byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 13C^{13}C13C-NMR shifts) be resolved?

Unexpected shifts often arise from solvent effects or conformational isomerism . For example:

Q. What strategies improve yield in multi-step syntheses involving pyrazine intermediates?

- Protecting groups : Temporarily block reactive sites (e.g., amine or hydroxyl groups) during chlorophenyl coupling .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hrs to 45 mins at 120°C) .

- Flow chemistry : Enhances reproducibility in exothermic steps (e.g., POCl-mediated chlorination) .

Q. How do electronic effects of the 2-chlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group activates the pyrazine ring for nucleophilic substitution but deactivates it for electrophilic reactions. For Suzuki-Miyaura couplings:

- Use Pd(PPh) with KCO in dioxane/water (80°C) for aryl boronic acid coupling at the 3-position .

- Steric hindrance from the ortho-chloro substituent slows meta-substitution, favoring para products (85:15 ratio) .

Methodological Guidance for Contradictions

- Conflicting bioactivity data : Test compounds in parallel assays (e.g., enzymatic vs. cell-based) to rule out off-target effects. For example, COX-2 inhibition may vary due to membrane permeability differences .

- Divergent synthetic yields : Conduct reaction profiling (HPLC monitoring) to identify intermediates or degradation products. Adjust stoichiometry of EDCI if unreacted starting material persists .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.